2-Methylbenzofuran-7-carboxylic acid

描述

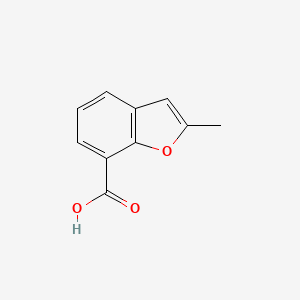

2-Methylbenzofuran-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₀H₈O₃. It consists of a benzofuran ring substituted with a methyl group at the 2nd position and a carboxylic acid group at the 7th position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzofuran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring system . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application of the compound .

化学反应分析

Carboxylic Acid Modifications

The carboxylic acid group undergoes typical reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, as seen in intermediates for PARP-1 inhibitors .

-

Amide formation : Coupling with amines (e.g., via Curtius rearrangement of benzofuran-2-carbonyl azides) yields bioactive carboxamides .

Carbonic Anhydrase Inhibition

Derivatives of benzofuran-7-carboxylic acid exhibit inhibitory activity against carbonic anhydrase isoforms (Table 1) :

| Derivative Structure | Target Isoform | Inhibition (K<sub>I</sub>, μM) |

|---|---|---|

| 2-Methylbenzofuran-7-COOH | hCA IX | 0.91 |

| 5-Bromobenzofuran-7-COOH | hCA XII | 0.56 |

Key findings :

-

Substituent effects : Bromine at position 5 enhances selectivity for tumor-associated hCA IX/XII over off-target isoforms .

-

Antiproliferative activity : 5-Bromo derivatives (e.g., 9e ) show IC<sub>50</sub> = 2.52 μM against MDA-MB-231 breast cancer cells .

Regioselective Bromination

Electrophilic substitution occurs preferentially at position 5 due to the electron-donating methyl group at position 2:

-

Conditions : N-bromosuccinimide (NBS) in CCl<sub>4</sub> with AIBN .

-

Example : Methyl 4-amino-3,5-dibromo-2-hydroxybenzoate → brominated benzofuran intermediates .

Palladium-Catalyzed Coupling

Used to introduce functional groups (e.g., trimethylsilyl):

-

Example : Reaction of 4-amino-3,5-dibromo-2-hydroxybenzoic acid with trimethylethynylsilicon under palladium catalysis yields silylated intermediates .

Decarboxylation

Thermal or basic conditions induce decarboxylation:

Hydrolysis

Ester derivatives hydrolyze under basic conditions:

-

Example : Methyl 2-triethylsilyl-4-trifluoroacetylamino-5-bromobenzofuran-7-carboxylate → free acid (79.3g, 81.9% yield) .

PARP-1 Inhibitors

Benzofuran-7-carboxamides derived from 2-methylbenzofuran-7-carboxylic acid act as poly(ADP-ribose) polymerase inhibitors:

-

Mechanism : Intramolecular hydrogen bonding between the benzofuran oxygen and amide NH stabilizes the bioactive conformation .

-

Example : 2-(Aminomethyl)benzofuran-7-carboxamide derivatives show nanomolar activity .

Spectroscopic Data

Key characterization data for this compound derivatives:

科学研究应用

2-Methylbenzofuran-7-carboxylic acid has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 2-Methylbenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The specific molecular targets and pathways involved depend on the biological activity being investigated.

相似化合物的比较

Similar Compounds

Similar compounds to 2-Methylbenzofuran-7-carboxylic acid include other benzofuran derivatives such as:

- Amiodarone

- Angelicin

- Bergapten

- Nodekenetin

- Xanthotoxin

- Usnic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

生物活性

2-Methylbenzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are known for their wide range of biological activities. These include:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anti-inflammatory : Reducing inflammation in different biological contexts.

- Antitumor : Showing potential in inhibiting cancer cell proliferation.

- Analgesic : Providing pain relief in various models.

The structural versatility of benzofurans contributes to their pharmacological significance, allowing for modifications that enhance their activity against specific targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized a series of benzofuran derivatives and evaluated their effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The findings revealed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 2 μg/mL, indicating potent activity against Mtb .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 2 |

| Benzofuryl purine derivative | M. tuberculosis H37Rv | <0.60 |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Various Bacteria | 3.12 |

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This inhibition helps in managing conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

The compound also demonstrates potential antitumor activity. In vitro studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Carbonic Anhydrase Inhibition : Some benzofuran carboxylic acids have been identified as inhibitors of carbonic anhydrases, enzymes that play a role in pH regulation and are implicated in cancer progression. For instance, certain derivatives showed inhibitory constants (KIs) in the submicromolar range, suggesting strong binding affinity to these enzymes .

- Modulation of Cell Signaling Pathways : The compound may influence various cell signaling pathways involved in inflammation and tumorigenesis, although further research is needed to elucidate these mechanisms fully.

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives in clinical and preclinical settings:

- A study on a series of synthesized benzofurans demonstrated significant activity against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

- Another research effort focused on the antitumor effects of benzofurans in animal models, reporting reduced tumor growth and improved survival rates compared to controls.

属性

IUPAC Name |

2-methyl-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBDXRXVGUQZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297799 | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31457-07-5 | |

| Record name | 31457-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。